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Compound of Interest

Compound Name: 2,3,6-Trifluorophenylacetic acid

Cat. No.: B057496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-
Trifluorophenylacetic acid (CAS No. 114152-23-7), a key intermediate in pharmaceutical
synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with general experimental
protocols.

Chemical Structure and Properties

e |[UPAC Name: 2-(2,3,6-trifluorophenyl)acetic acid[1]
e Molecular Formula: CsHsF302[1]
e Molecular Weight: 190.12 g/mol [1][2]

e Melting Point: 111-114 °C[2]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 2,3,6-
Trifluorophenylacetic acid. It is important to note that specific experimental values for this
compound are not widely published in publicly accessible databases. The data presented is a
combination of general spectroscopic principles for this class of compounds and any available
data from chemical suppliers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
2,3,6-Trifluorophenylacetic acid, both *H and 3C NMR provide characteristic signals.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assighment
~10-12 Singlet -COOH
~7.0-7.5 Multiplet Aromatic CH
~3.7 Singlet -CHaz-

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (ppm) Assignment
~170-180 -COOH

~140-160 (C-F) Aromatic C-F
~110-130 Aromatic C-H & C-C
~30-40 CHa-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 2,3,6-Trifluorophenylacetic acid is expected to show characteristic absorptions for the

carboxylic acid and the fluorinated aromatic ring.

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)
~1700 Strong C=0 stretch (Carboxylic acid)
1000-1400 Strong C-F stretch (Aromatic)

~1600 & ~1450 Medium-Weak C=C stretch (Aromatic ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data

m/z Interpretation
190 [M]* (Molecular ion)
145 [M - COOH]*

125 [M - COOH - HF]*

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2,3,6-
Trifluorophenylacetic acid are not readily available in the public domain. However, the
following sections describe general methodologies applicable to this type of compound.

NMR Spectroscopy

o Sample Preparation: A few milligrams of 2,3,6-Trifluorophenylacetic acid are dissolved in a
deuterated solvent (e.g., CDClz, DMSO-ds, or Acetone-ds). Tetramethylsilane (TMS) is
typically added as an internal standard for chemical shift referencing.

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to
acquire both *H and 13C NMR spectra.
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Data Acquisition: For tH NMR, standard pulse sequences are used. For 3C NMR, proton-
decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for
each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 2,3,6-Trifluorophenylacetic acid, the KBr pellet
method or Attenuated Total Reflectance (ATR) are common techniques.

o KBr Pellet: The sample is finely ground with potassium bromide (KBr) and pressed into a
thin, transparent disk.

o ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for the
pellet method) is recorded and subtracted from the sample spectrum to obtain the final
infrared spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS).

lonization Method: Common ionization techniques for this type of molecule include Electron
lonization (EI) or Electrospray lonization (ESI). El is a "hard" ionization technique that often
leads to significant fragmentation, which can be useful for structural elucidation. ESl is a

"soft" ionization technique that typically results in the observation of the intact molecular ion.

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,
separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a compound like 2,3,6-Trifluorophenylacetic acid.

Sample Preparation
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Caption: Workflow for the spectroscopic analysis of 2,3,6-Trifluorophenylacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. 2,3,6-Trifluorophenylacetic acid 98 114152-23-7 [sigmaaldrich.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 2,3,6-Trifluorophenylacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057496#spectroscopic-data-nmr-ir-ms-for-2-3-6-
trifluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.sigmaaldrich.com/SG/en/product/aldrich/446572
https://www.benchchem.com/product/b057496#spectroscopic-data-nmr-ir-ms-for-2-3-6-trifluorophenylacetic-acid
https://www.benchchem.com/product/b057496#spectroscopic-data-nmr-ir-ms-for-2-3-6-trifluorophenylacetic-acid
https://www.benchchem.com/product/b057496#spectroscopic-data-nmr-ir-ms-for-2-3-6-trifluorophenylacetic-acid
https://www.benchchem.com/product/b057496#spectroscopic-data-nmr-ir-ms-for-2-3-6-trifluorophenylacetic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b057496?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

